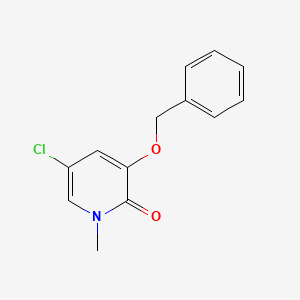

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methyl-3-phenylmethoxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFBXCBGBUROGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-1-methylpyridin-2-one and benzyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyridinone ring.

Catalysts: Palladium catalysts are commonly used to enhance the reaction efficiency, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The benzyl group in this compound can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The chlorine atom on the pyridinone ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid derivatives.

Reduction Products: Various reduced forms of the pyridinone ring.

Substitution Products: Substituted pyridinone derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Ischemic Injury Treatment

The compound has been identified as a potential agent for treating ischemic injuries, particularly myocardial ischemic injury. Research indicates that compounds similar to 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one can act as adenosine A3 receptor agonists. This action is crucial in minimizing tissue damage during ischemic events, thereby enhancing patient outcomes in both outpatient and perioperative settings .

2. Cancer Therapy

Recent studies have explored the role of pyridinone derivatives, including this compound, in cancer treatment. Specifically, these compounds have shown promise as inhibitors of isocitrate dehydrogenase 1 (IDH1), which is implicated in various malignancies such as gliomas and acute myeloid leukemia. The optimization of these compounds has led to the discovery of potent inhibitors that can effectively reduce tumor growth and improve therapeutic efficacy .

Case Studies

Case Study 1: Myocardial Ischemia

A study conducted on animal models demonstrated that administration of this compound significantly reduced myocardial tissue damage during induced ischemic events. The results indicated a marked improvement in cardiac function post-treatment, suggesting its potential as a therapeutic agent in clinical settings .

Case Study 2: Cancer Inhibition

In vitro assays evaluating the efficacy of this compound against IDH1 mutations revealed that it effectively inhibited cell proliferation in cancer cell lines. The compound was tested alongside known inhibitors, showing comparable or superior activity against certain IDH1 mutant forms .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the chlorine atom play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Position 1 : The methyl group in the target compound introduces steric hindrance and hydrophobicity compared to the 2-hydroxyethyl or 2-chloroethyl groups in compounds 10 and 4 , which may enhance solubility in polar solvents .

- Position 5 : The chloro substituent in the target compound contrasts with aryl or biphenyl groups in analogues 53 and 54 , likely reducing π-π stacking interactions but increasing electrophilicity .

- Position 3 : The conserved benzyloxy group across all compounds suggests a shared role in modulating electronic effects or serving as a synthetic handle for further derivatization .

Physicochemical Properties

Comparative data for solubility, melting points, and stability:

Analysis :

- The target compound’s chloro and methyl groups likely enhance crystallinity and thermal stability compared to the oily compound 10 .

- Compound 4 ’s 2-chloroethyl group introduces instability, as chlorine in aliphatic chains is susceptible to elimination or nucleophilic substitution .

- Aryl-substituted analogues (53 , 54 ) exhibit higher melting points due to extended conjugation and rigid biphenyl systems .

Biological Activity

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzyloxy group and a chlorine atom. The molecular formula is CHClNO, and its structure can influence its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, the introduction of various substituents on the pyridine ring can enhance antibacterial efficacy against common pathogens.

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-Chlorobenzyl pyridine | 12.5 | Escherichia coli |

| 5-Fluoropyridine | 6.25 | Klebsiella pneumoniae |

Note: MIC = Minimum Inhibitory Concentration; TBD = To Be Determined.

The antibacterial activity of this compound against Staphylococcus aureus is currently under investigation, with initial findings suggesting promising results similar to other known pyridine derivatives .

Anticancer Potential

The anticancer properties of pyridine derivatives are well-documented, particularly in targeting specific cancer pathways. For instance, compounds that inhibit key enzymes involved in cancer cell proliferation have shown effectiveness in preclinical models.

Case Study: Inhibition of IDH1

A study focusing on inhibitors of isocitrate dehydrogenase 1 (IDH1), a target in certain cancers, demonstrated that structurally similar compounds to this compound exhibited selective inhibition without affecting wild-type IDH1 activity. This selectivity is crucial for minimizing side effects in therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : Some derivatives act as positive allosteric modulators at specific receptors, enhancing or inhibiting receptor activity depending on the context .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the benzyloxy group or the chlorine substituent can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Substituent Change | Effect on Activity |

|---|---|

| Removal of Cl | Decreased antibacterial activity |

| Addition of methyl group at position 4 | Enhanced anticancer activity |

| Variation in benzyloxy chain length | Altered receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one, and what factors critically influence reaction yields?

- Methodological Answer : A common approach involves borane-THF complex (BH₃·THF) as a reducing agent in anhydrous tetrahydrofuran (THF) under inert atmospheres (N₂). Key parameters include reaction time (5 hours for 80–90% yield), stoichiometry (e.g., 2:1 molar ratio of BH₃·THF to substrate), and post-reaction workup (quenching with ice, extraction with dichloromethane, and MgSO₄ drying). For example, demonstrates that adjusting the substrate-to-reagent ratio and solvent purity can significantly impact yield .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Critical for confirming substituent positions. For related pyridinone derivatives, characteristic signals include aromatic protons (δ 6.6–7.4 ppm) and benzyloxy groups (δ ~5.0 ppm for -OCH₂Ph) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) verifies molecular ion peaks and fragmentation patterns. For example, a related compound in showed an [M+H]+ ion at m/z 563.2 .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, especially when ambiguous NMR signals arise .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance scalability without compromising purity?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to optimize temperature, solvent volume, and reagent stoichiometry. For instance, achieved 90% yield by scaling the borane-THF volume while maintaining anhydrous conditions .

- Purification Strategies : Employ column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using THF/hexane mixtures) to isolate high-purity product.

- Byproduct Mitigation : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., over-reduced byproducts) and adjust quenching protocols.

Q. How should researchers address discrepancies between computational modeling and experimental structural data?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated geometries (e.g., bond lengths/angles) with X-ray crystallography data. SHELX-refined structures ( ) provide high-confidence experimental benchmarks .

- Dynamic NMR Analysis : For flexible moieties (e.g., benzyloxy groups), variable-temperature NMR can resolve conformational ambiguities not captured in static computational models .

- Crystallographic Software Tools : Use SHELXL for refining hydrogen bonding or torsional angles, which may explain deviations between predicted and observed data .

Q. What strategies are recommended for identifying and characterizing reactive intermediates during synthesis?

- Methodological Answer :

- In Situ Monitoring : Utilize real-time FTIR or Raman spectroscopy to detect transient species (e.g., borane adducts).

- Trapping Experiments : Quench reactions at intermediate stages (e.g., with deuterated water) and analyze via LC-MS or 2D NMR (e.g., HSQC/COSY) to isolate intermediates .

- Computational Mechanistic Studies : Employ Gaussian or ORCA software to model reaction pathways and identify plausible intermediates.

Application-Oriented Questions

Q. What potential biological or material science applications justify further study of this compound?

- Methodological Answer :

- Medicinal Chemistry : The pyridinone core is a known pharmacophore for kinase inhibition. Design SAR studies by modifying the benzyloxy or chloro substituents .

- Material Science : Explore its thermal stability (TGA/DSC analysis) for use in polymer composites or as a ligand in catalytic systems (e.g., Pd-catalyzed cross-coupling) .

Q. How can researchers design stability studies for hygroscopic derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.